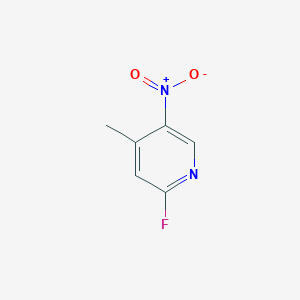

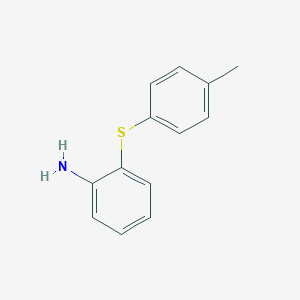

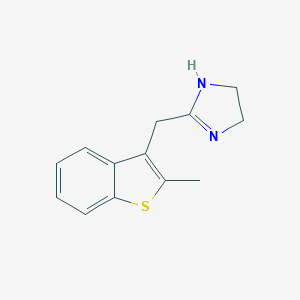

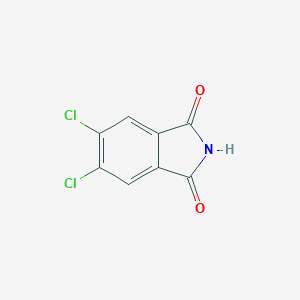

![molecular formula C9H10N2S B101906 2-Ethylbenzo[d]thiazol-5-amine CAS No. 18020-51-4](/img/structure/B101906.png)

2-Ethylbenzo[d]thiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethylbenzo[d]thiazol-5-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen, while the benzene ring is a six-membered ring of carbon atoms. The ethyl group at the 2-position indicates a two-carbon chain substituent attached to the benzothiazole core.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One efficient approach for synthesizing 2-arylbenzothiazoles involves a three-component oxidative annulation using aromatic amines, benzaldehydes, and elemental sulfur under transition-metal-free conditions, where DMSO or oxygen serves as the oxidant and NH4I or KI as the catalyst . Although this method does not directly pertain to 2-ethylbenzothiazol-5-amine, it provides a general pathway that could be adapted for its synthesis by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the molecular structure of a related compound, 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride, was determined by single crystal X-ray diffraction, showing that it crystallizes in the triclinic system with space group P-1 . Although this is not the exact compound , it suggests that similar structural analysis techniques could be applied to 2-ethylbenzothiazol-5-amine.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, the synthesis of 3-ethyl-2-tetrazo-6-X-benzo[d]thiazolines involves the addition of azide ions to azidinium salts, followed by thermolysis to generate nucleophilic carbenes, which can be trapped by electrophilic compounds . This indicates that benzothiazole derivatives can participate in reactions involving nucleophilic carbenes, although the specific reactions of 2-ethylbenzothiazol-5-amine would need to be studied further.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, the melting points, vibrational analysis, and molecular structure of 4-methylbenzo[d]thiazol-2-amine and its adducts with organic acids have been studied, revealing insights into their supramolecular interactions and stability . While these properties are specific to the compounds studied, they provide a basis for understanding how the substitution of an ethyl group at the 2-position might influence the properties of 2-ethylbenzothiazol-5-amine.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-Ethylbenzo[d]thiazol-5-amine serves as a precursor in the synthesis of diverse heterocyclic compounds. These compounds are synthesized through various chemical reactions, including transformations into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates. Such derivatives have implications in developing novel pharmaceuticals and materials with potential anticancer properties (Albreht et al., 2009).

Anticancer Activity

A series of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives, synthesized from 2-aminobenzothiazole, have shown promising anticancer activity. These compounds exhibit cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents. Specifically, certain derivatives have demonstrated significant efficacy against breast adenocarcinoma cell lines, showcasing their potential for breast cancer treatment (Nagarapu et al., 2013).

Synthetic Methodologies

2-Ethylbenzo[d]thiazol-5-amine is central to innovative synthetic methodologies, including the transition-metal-free synthesis of 2-arylbenzothiazoles. These methods utilize readily available aromatic amines, benzaldehydes, and elemental sulfur, employing DMSO or oxygen as oxidants. Such advancements in synthetic chemistry facilitate the production of benzothiazole derivatives with broad functional group tolerance, contributing to pharmaceutical and material science research (Che et al., 2017).

Antimicrobial and Anticancer Agents

Research into arylazothiazoles and 1,3,4-thiadiazoles, using 2-Ethylbenzo[d]thiazol-5-amine derivatives, highlights their potential as antimicrobial and anticancer agents. These studies have led to the discovery of compounds with promising activity against colon and liver carcinoma cell lines, underscoring the therapeutic potential of benzothiazole derivatives in treating various types of cancer (Gomha et al., 2015).

Zukünftige Richtungen

Benzothiazole derivatives, including 2-Ethylbenzo[d]thiazol-5-amine, have shown potential in various fields of research, including medicinal chemistry. Future research may focus on the development of new methods for the synthesis of these compounds, as well as exploring their potential uses in various applications .

Eigenschaften

IUPAC Name |

2-ethyl-1,3-benzothiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWIZZVMWIPGFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylbenzo[d]thiazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.